molecular formula C13H22N2O4S B11109313 Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate

Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate

Cat. No.: B11109313
M. Wt: 302.39 g/mol
InChI Key: VBPUCZORUYLSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate is a complex organic compound with a molecular formula of C13H22N2O4S This compound is characterized by its unique structure, which includes a butyl group, a carbamimidoylsulfanyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor to form the oxolane ring.

    Introduction of the Butyl Group: The butyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Carbamimidoylsulfanyl Group: This step involves the reaction of a suitable thiol with a carbamimidoyl chloride to form the carbamimidoylsulfanyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidoylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The oxolane ring and butyl group contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxooxolane-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxotetrahydrofuran-3-carboxylate: This compound has a similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    Ethyl 3-butyl-5-[(carbamimidoylsulfanyl)methyl]-2-oxopentanoate: This compound has a pentanoate group instead of an oxolane ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N2O4S

Molecular Weight

302.39 g/mol

IUPAC Name

ethyl 3-butyl-5-(carbamimidoylsulfanylmethyl)-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C13H22N2O4S/c1-3-5-6-13(10(16)18-4-2)7-9(19-11(13)17)8-20-12(14)15/h9H,3-8H2,1-2H3,(H3,14,15)

InChI Key

VBPUCZORUYLSTE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(OC1=O)CSC(=N)N)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.